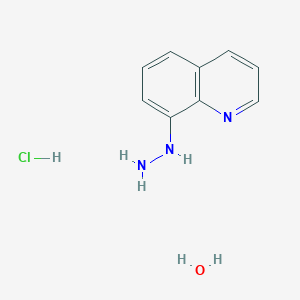
2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of methyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-4-dimethoxyphosphorylbut-2-enoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphonate esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (E)-4-dimethoxyphosphorylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate: Unique due to its specific ester and phosphonate functional groups.
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate analogs: Compounds with similar structures but different substituents on the phosphonate or ester groups.
Uniqueness
Methyl (E)-4-dimethoxyphosphorylbut-2-enoate is unique due to its combination of ester and phosphonate functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
76566-95-5 |
|---|---|
Formule moléculaire |
C7H13O5P |
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
methyl 4-dimethoxyphosphorylbut-2-enoate |
InChI |
InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3 |
Clé InChI |
PESRINKNQQZURC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


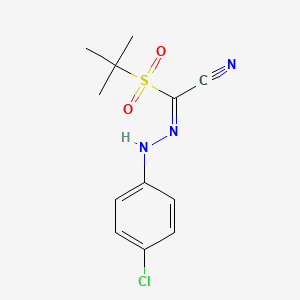
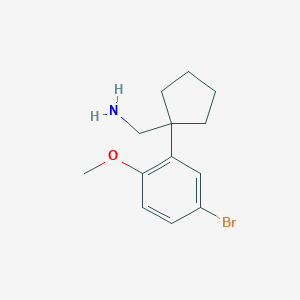
![(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11726693.png)
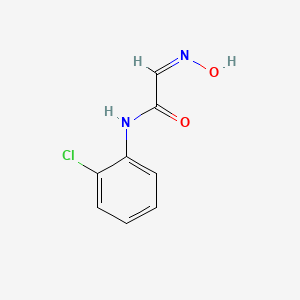
![3-[(4-Acetamidophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726709.png)

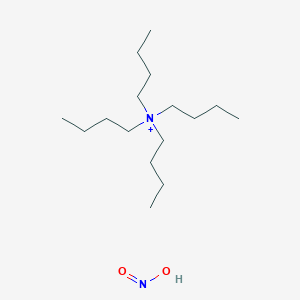
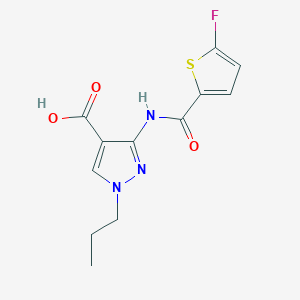

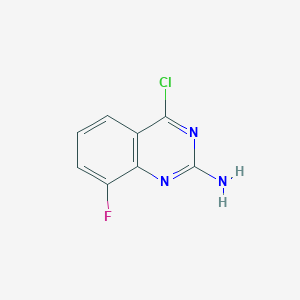
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)

![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
